![molecular formula C22H21BrF3N3 B3033493 1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine CAS No. 1031206-96-8](/img/structure/B3033493.png)
1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine
Descripción general
Descripción
Synthesis and Characterization
The synthesis of related heterocyclic compounds has been explored in several studies. For instance, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed using a regioselective synthesis approach. The process involved converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with various N-mono-substituted hydrazines to yield the target compounds . Additionally, a robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, was reported. This process included nucleophilic aromatic substitution, hydrogenation, and iodination steps, which were optimized for scale-up .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, novel heterocyclic compounds synthesized in one study were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation . In another study, the molecular structure of 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine was described, with the reduced pyridine ring adopting a screw-boat conformation and molecules linked by pairs of symmetry-related C-H...pi(arene) hydrogen bonds into cyclic centrosymmetric dimers .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives has been investigated through various reactions. A one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans was achieved via a three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile . Similarly, a single-stage synthesis of 1'-substituted 6-amino-spiro-4-(piperidine-4')-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles was developed using a three-component condensation of substituted piperidin-4-ones, malononitrile, and pyrazolin-5-ones, with electrochemical synthesis proving more regioselective .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives have been characterized through physicochemical studies. For instance, the electronic spectra of Nd(III) complexes of 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone were studied to investigate the phenomenon of hypersensitivity with respect to the coordination environment and solvent medium . The study of molecular aggregation in 3-(4-nitrophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridine revealed a chain of rings built from N-H...N and C-H...pi(pyridine) hydrogen bonds, forming a molecular ladder along with weak C-H...O hydrogen bonds linking the chains into sheets .
Aplicaciones Científicas De Investigación
Aurora Kinase Inhibition
1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine has been identified for its potential in inhibiting Aurora kinases. Aurora kinases are crucial for cell division, and their inhibition can be significant in cancer treatment. Such compounds may prove useful in developing new cancer therapies (ロバート ヘンリー, ジェームズ, 2006).
Glycine Transporter 1 Inhibition
Compounds structurally related to 1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine have shown effectiveness as GlyT1 inhibitors. Glycine Transporter 1 (GlyT1) inhibitors are crucial in addressing central nervous system disorders, offering a pathway for developing treatments for conditions such as schizophrenia and cognitive impairment (Shuji Yamamoto et al., 2016).
Synthesis and Molecular Structure Analysis
The compound has been involved in the synthesis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. These compounds' molecular structures, studied via X-ray crystallography and DFT calculations, suggest potential applications in various chemical and pharmaceutical contexts (Ihab Shawish et al., 2021).
Radioligand Development
This compound and its derivatives have been explored for developing radioligands, specifically for PET imaging of cerebral cannabinoid receptors. These developments are crucial in advancing neuroscientific research and understanding neurodegenerative diseases (H. Fan et al., 2006).
Anticancer Activity
Derivatives of this compound have been synthesized and tested for in-vitro anticancer activity against various human cancer cell lines. Some analogs have shown significant activity, offering a basis for developing potent anti-cancer agents (Aladdin M. Srour et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrF3N3/c23-19-6-4-15(5-7-19)14-29-10-8-16(9-11-29)20-13-21(28-27-20)17-2-1-3-18(12-17)22(24,25)26/h1-7,12-13,16H,8-11,14H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWJSGLEIXVSFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.